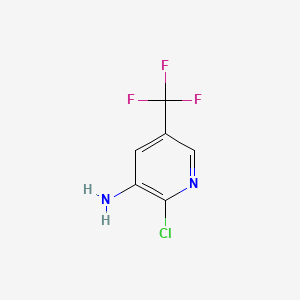

2-クロロ-5-(トリフルオロメチル)ピリジン-3-アミン

概要

説明

2-Chloro-5-(trifluoromethyl)pyridin-3-amine is an organic compound with the chemical formula C6H4ClF3N. It is a colorless to light yellow solid that can be dissolved in water or organic solvents . This compound is part of the trifluoromethylpyridine family, which is known for its unique chemical properties and applications in various fields.

科学的研究の応用

2-Chloro-5-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:

作用機序

Target of Action

Similar compounds have been used in the synthesis of molecules that inhibit ns5b, a non-structural protein encoded by hepatitis c virus .

Mode of Action

It’s known that the compound can act as a reactant in the synthesis of novel molecules .

Biochemical Pathways

It’s known that similar compounds can affect the replication of hepatitis c virus by inhibiting the ns5b protein .

Pharmacokinetics

The compound is slightly soluble in water, which may influence its bioavailability .

Result of Action

It’s known that the compound can be used in the synthesis of molecules with potential antiviral activity .

生化学分析

Biochemical Properties

2-Chloro-5-(trifluoromethyl)pyridin-3-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction between 2-Chloro-5-(trifluoromethyl)pyridin-3-amine and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function .

Cellular Effects

The effects of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In some cell types, this compound has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, 2-Chloro-5-(trifluoromethyl)pyridin-3-amine can modulate the activity of transcription factors, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, this compound can affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 2-Chloro-5-(trifluoromethyl)pyridin-3-amine exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule, depending on the nature of the interaction. For instance, 2-Chloro-5-(trifluoromethyl)pyridin-3-amine can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. The degradation products of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine can have different biochemical properties and may influence cellular function in distinct ways . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. In some cases, high doses of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine can result in toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response in the animal model .

Metabolic Pathways

2-Chloro-5-(trifluoromethyl)pyridin-3-amine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine can influence the levels of these metabolites, which in turn can affect cellular function and overall metabolic activity . Additionally, this compound can interact with cofactors, such as NADPH, which are essential for the enzymatic reactions involved in its metabolism .

Transport and Distribution

The transport and distribution of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. For example, 2-Chloro-5-(trifluoromethyl)pyridin-3-amine can be transported into cells via organic anion transporters, which are responsible for the uptake of various xenobiotics . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine is an important factor in determining its biochemical effects. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. For instance, 2-Chloro-5-(trifluoromethyl)pyridin-3-amine can be directed to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its localization to the mitochondria can affect cellular metabolism and energy production .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine can be carried out through several steps:

- Bromine is added dropwise to chlorotoluene, raising the reaction temperature to 60-70°C.

- Trifluoroformic acid and pyridine are added under temperature control, and the reaction time is several hours .

Industrial Production Methods

In industrial settings, the synthesis of trifluoromethylpyridines, including 2-Chloro-5-(trifluoromethyl)pyridin-3-amine, often involves vapor-phase reactions and other advanced techniques to ensure high yield and purity .

化学反応の分析

Types of Reactions

2-Chloro-5-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: Commonly used in the synthesis of other compounds.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring.

Coupling Reactions: Such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Often involve halogenating agents and bases.

Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Coupling Reactions: Typically use palladium catalysts and organoboron reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds .

類似化合物との比較

Similar Compounds

- 2-Chloro-5-(trifluoromethyl)pyridine

- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine

- 2-Bromo-5-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-5-(trifluoromethyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of specialized chemicals and pharmaceuticals.

生物活性

2-Chloro-5-(trifluoromethyl)pyridin-3-amine (CAS Number: 72587-18-9) is a pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and agrochemical applications. This compound exhibits a range of biological activities, primarily as an intermediate in the synthesis of herbicides and pharmaceuticals. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

2-Chloro-5-(trifluoromethyl)pyridin-3-amine has been identified as a key intermediate in the synthesis of various bioactive compounds, particularly those targeting plant pathogens and certain bacterial strains. Its biological activities can be summarized as follows:

- Antibacterial Properties : Research indicates that derivatives of this compound demonstrate significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . The compound's structural modifications have been shown to enhance its potency against these resistant strains.

- Herbicidal Activity : The compound serves as an important precursor in the development of herbicides, effectively inhibiting the growth of various weeds through specific biochemical pathways .

- Potential Antimycobacterial Activity : Although not extensively studied, there are indications that derivatives may exhibit activity against Mycobacterium tuberculosis, suggesting potential for further development in treating tuberculosis .

Structure-Activity Relationships (SAR)

The efficacy of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine can be influenced by its structural modifications. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-withdrawing groups (e.g., trifluoromethyl) enhances lipophilicity and biological activity. Conversely, introducing bulky groups may reduce potency .

- Pyridine Nitrogen Role : The nitrogen atom's position within the pyridine ring is crucial for maintaining biological activity. Modifications that disrupt this positioning often lead to inactive compounds .

Case Study 1: Antibacterial Activity Against MRSA

A study conducted on various analogues of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine revealed potent antibacterial effects with IC50 values indicating effective inhibition at low concentrations. For instance, one analogue exhibited an IC50 value of 12 µM against MRSA, demonstrating the compound's potential as a lead structure for antibiotic development .

Case Study 2: Herbicide Development

In agricultural applications, derivatives of this compound have been synthesized and tested for their herbicidal properties. A notable herbicide developed from this precursor showed significant efficacy in controlling broadleaf weeds in cereal crops, with field trials confirming its safety profile and effectiveness .

Table 1: Biological Activity Summary

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antibacterial (MRSA) | IC50 = 12 µM | |

| Herbicidal | Effective | |

| Antimycobacterial Potential | Under Study |

Table 2: Structure-Activity Relationship Findings

特性

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABKYPVMMHBOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512961 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72587-18-9 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。